molecular formula C28H34O3 B11449950 (2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one

(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one

Cat. No.: B11449950
M. Wt: 418.6 g/mol
InChI Key: ZRNQHMSHMFIEKZ-LKNRODPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one is an organic compound with a complex structure It features a cyclohexanone core substituted with tert-butyl and ethoxyphenyl groups

Preparation Methods

The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-tert-butylcyclohexanone with 4-ethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups, where reagents like sodium methoxide can replace the ethoxy group with a methoxy group.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including its effects on cellular processes.

    Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one include:

Properties

Molecular Formula

C28H34O3

Molecular Weight

418.6 g/mol

IUPAC Name

(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C28H34O3/c1-6-30-25-12-8-20(9-13-25)16-22-18-24(28(3,4)5)19-23(27(22)29)17-21-10-14-26(15-11-21)31-7-2/h8-17,24H,6-7,18-19H2,1-5H3/b22-16+,23-17+

InChI Key

ZRNQHMSHMFIEKZ-LKNRODPVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CC(C2)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CC(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.